N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide
Description
N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide is a complex organic compound that features a benzothiazole moiety linked to a piperazine ring, which is further connected to an ethyl chain terminating in a methanesulfonamide group
Properties
IUPAC Name |
N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-23(20,21)16-6-7-18-8-10-19(11-9-18)12-15-17-13-4-2-3-5-14(13)22-15/h2-5,16H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMLPPUHYCTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCN1CCN(CC1)CC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Attachment of the Piperazine Ring: The benzothiazole derivative is then reacted with piperazine under controlled conditions, often using a solvent like tert-butyl alcohol and heating to around 120°C.
Introduction of the Ethyl Chain: The piperazine-benzothiazole intermediate is then alkylated with an ethyl halide.
Addition of the Methanesulfonamide Group: Finally, the ethylated product is reacted with methanesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave irradiation can be employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while substitution reactions on the piperazine ring can introduce various functional groups.
Scientific Research Applications
N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and have been studied for their antibacterial, antifungal, and anticancer properties.
Piperazine Derivatives: Compounds like 3-(piperazin-1-yl)-1,2-benzothiazole exhibit similar biological activities, including antimicrobial and antipsychotic effects.
Uniqueness
N-[2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]ethyl]methanesulfonamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to act as a potent inhibitor of DprE1 sets it apart from other benzothiazole derivatives, making it a valuable candidate for further drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
